DLK Biochemical Potency: GNE-3511 Demonstrates 6-Fold Higher Affinity Than DLK-IN-1 and ~9-Fold Higher Than GDC-0134
GNE-3511 inhibits DLK with a Ki of 0.5 nM (500 pM), representing the highest affinity among widely used DLK tool compounds [1]. In cross-study comparison, DLK-IN-1 (Compound 14) exhibits a Ki of 3 nM against DLK—a 6-fold weaker affinity . GDC-0134 (RG6000), which advanced to Phase I clinical trials for ALS, shows a Ki of 4.48 nM against the human DLK catalytic domain, approximately 9-fold weaker than GNE-3511 [2]. URMC-099, an MLK family inhibitor with ancillary DLK activity, displays an IC50 of 150 nM against DLK—a ~300-fold lower potency . For applications requiring maximal DLK target engagement at minimal concentrations, GNE-3511 provides a substantial potency margin over all major comparators.
| Evidence Dimension | Biochemical Ki against DLK (MAP3K12) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (500 pM) |
| Comparator Or Baseline | DLK-IN-1: Ki = 3 nM; GDC-0134: Ki = 4.48 nM; URMC-099: DLK IC50 = 150 nM |
| Quantified Difference | 6-fold more potent than DLK-IN-1; ~9-fold more potent than GDC-0134; ~300-fold more potent than URMC-099 on DLK |
| Conditions | GNE-3511 and DLK-IN-1: recombinant DLK biochemical assays (TR-FRET or fluorescence peptide); GDC-0134: human DLK catalytic domain (aa 1-520) TR-FRET assay; URMC-099: radiometric kinase assay |
Why This Matters
Procurement of a DLK inhibitor with sub-nanomolar Ki enables lower working concentrations in cellular and in vivo studies, reducing the risk of off-target effects driven by excessive compound exposure.
- [1] Patel S, Cohen F, Dean BJ, et al. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. J Med Chem. 2015;58(1):401-418. PMID: 25341110. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. GDC-0134 Ligand Activity Charts: Inhibition of human DLK catalytic domain, Ki = 4.48 nM (pKi = 8.35). View Source
